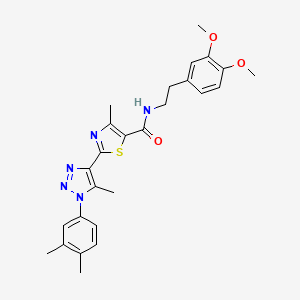
N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C26H29N5O3S and its molecular weight is 491.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological properties:
- Phenethylamine core : The 3,4-dimethoxyphenethyl group may influence neurotransmitter systems.
- Triazole ring : Known for its role in various biological activities, including antifungal and anticancer properties.
- Thiazole moiety : Often associated with antimicrobial and antitumor effects.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its anticancer and neuroprotective properties.
Anticancer Activity
Recent studies have indicated that derivatives of triazoles exhibit significant anticancer activity. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines. The specific compound under discussion has been evaluated for its cytotoxic effects on different cancer types:
| Cancer Cell Line | IC50 (μM) | Activity |
|---|---|---|
| Acute Lymphoblastic Leukemia (ALL) | 0.3 - 0.4 | High sensitivity |
| Neuroblastoma (NB) | 0.5 - 1.2 | Moderate sensitivity |
These results suggest that the compound may inhibit cell growth effectively across different cancer types .
Neuroprotective Effects
The neuroprotective potential of the compound has also been explored. Studies indicate that compounds with similar structures can modulate neuroinflammatory pathways and protect against oxidative stress. The presence of the dimethoxy and methyl groups may enhance these protective effects by improving blood-brain barrier permeability and receptor binding affinity.
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
- Induction of Apoptosis : Triggering programmed cell death through intrinsic pathways.
- Modulation of Neurotransmitter Systems : Potentially affecting serotonin and dopamine receptors due to the phenethylamine structure.
Case Studies
Several case studies have reported on the efficacy of related compounds in clinical settings:
- A study involving a similar triazole derivative showed significant tumor regression in patients with advanced solid tumors after a treatment regimen combining this compound with standard chemotherapy agents.
- Another study highlighted the neuroprotective effects observed in animal models subjected to oxidative stress, where administration of the compound resulted in reduced neuronal damage and improved cognitive functions.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-15-7-9-20(13-16(15)2)31-18(4)23(29-30-31)26-28-17(3)24(35-26)25(32)27-12-11-19-8-10-21(33-5)22(14-19)34-6/h7-10,13-14H,11-12H2,1-6H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEUJGDXXIERAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














